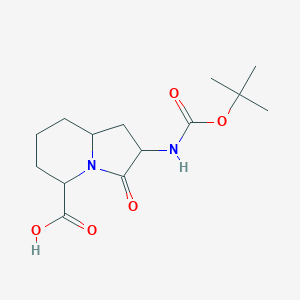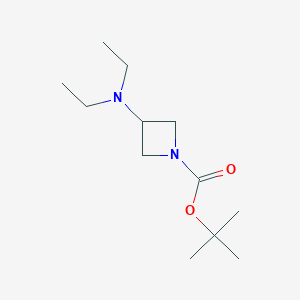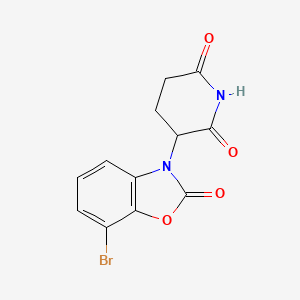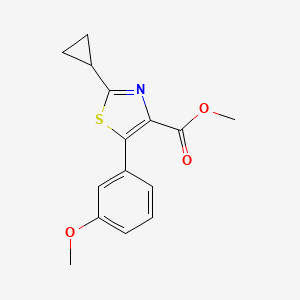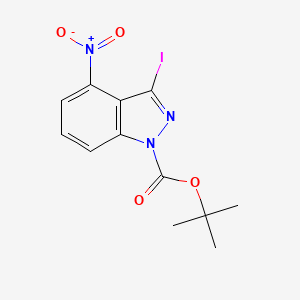
3-Chloro-5-(oxetan-3-yloxy)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is a chemical compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a chloro group, an oxetane ring, and a pyridine ring with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile typically involves the reaction of 3-chloro-2-pyridinecarbonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the oxetane, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinecarboxylic acid derivative, while reduction could produce a pyridinecarboxamide.
Applications De Recherche Scientifique
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can enhance the compound’s stability and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-pyridinecarbonitrile: Lacks the oxetane ring, making it less versatile in certain applications.
5-(3-Oxetanyloxy)-2-pyridinecarbonitrile: Does not have the chloro group, which can affect its reactivity and interactions.
3-Chloro-5-(2-oxetanyloxy)-2-pyridinecarbonitrile: Similar structure but with different positioning of the oxetane ring, leading to variations in chemical behavior.
Uniqueness
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is unique due to the combination of the chloro group, oxetane ring, and nitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
3-chloro-5-(oxetan-3-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-1-6(3-12-9(8)2-11)14-7-4-13-5-7/h1,3,7H,4-5H2 |
Clé InChI |
QUFQERGTDKLSCE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=CC(=C(N=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


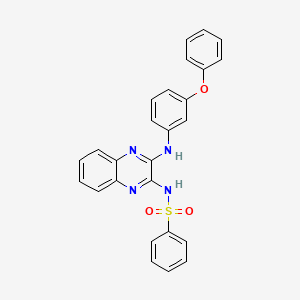
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
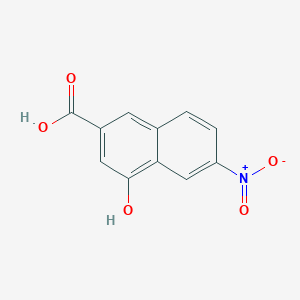
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
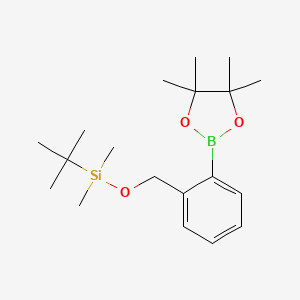
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
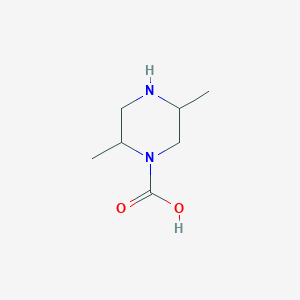
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
